N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound classified under the category of amides. Its molecular formula is with a molecular weight of approximately 384.52 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may interact with biological targets.
This compound belongs to the class of tetrahydroquinolines and is characterized by the presence of a pyrrolidine moiety. It can be categorized as a secondary amine due to the presence of nitrogen atoms in its structure, which are involved in forming amide bonds.
The synthesis of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multi-step reactions starting from readily available precursors.
The synthesis may require specific conditions such as controlled temperatures and solvents, alongside catalysts to facilitate reactions. Techniques such as chromatography are often employed for purification at various stages.
The molecular structure of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide can be represented using various chemical notation systems:
CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2
The compound has a polar surface area of approximately 54.989 Ų and logP value of 1.316, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
The compound may participate in various chemical reactions typical for amides and tetrahydroquinolines:
Detailed mechanistic studies would be necessary to understand the kinetics and thermodynamics associated with these reactions.
Key physical properties include:
Chemical properties include:
These properties indicate that the compound can engage in significant intermolecular interactions which may affect its pharmacokinetic profiles .
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide holds promise in various scientific fields:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1